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molecular formula C14H10F3N3 B8508589 2-Methyl-3-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidine

2-Methyl-3-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidine

Cat. No. B8508589
M. Wt: 277.24 g/mol
InChI Key: HKRPQSVLRORYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648200B2

Procedure details

Add 2-bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one (100 g, 0.356 mol), 2-aminopyrimidine (33.85 g, 0.356 mol), and sodium bicarbonate (59.8 g, 0.811 mol) to toluene (500 mL) at 25 to 30° C. Heat the mixture to 90 to 100° C. and stir for 24 hours. Thereafter cool the mixture to 40 to 45° C., and distill the title compound under reduced pressure. Cool the distillate to 25 to 30° C.; add water (1 L); and stir the mixture 4 hours. Filter the mixture collecting the solid, and then wash the solid with a 10% solution of MTBE (200 mL) in hexane. Dry the solid under vacuum at 45 to 50° C. for 12 hours to give the title compound (35.4 g, 35% yield). 1H NMR (300 MHz, CDCl3) δ 8.58 (q, 1H), 8.24-8.26 (d, J=6.6 Hz, 1H), 8.00-8.02 (d, J=8.1 Hz, 2H), 7.72-7.75 (d, J=8.4 Hz, 2H), 6.92-6.96 dd, J=3.9 Hz and 4.2 Hz, 1H), 2.69 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
33.85 g
Type
reactant
Reaction Step One
Quantity
59.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:15])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1)=O.[NH2:16][C:17]1[N:22]=[CH:21][CH:20]=[CH:19][N:18]=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH3:15][C:2]1[N:16]=[C:17]2[N:22]=[CH:21][CH:20]=[CH:19][N:18]2[C:3]=1[C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=C(C=C1)C(F)(F)F)C
Name
Quantity
33.85 g
Type
reactant
Smiles
NC1=NC=CC=N1
Name
Quantity
59.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Stirring
Type
CUSTOM
Details
stir for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter cool the mixture to 40 to 45° C.
DISTILLATION
Type
DISTILLATION
Details
distill the title compound under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
Cool the distillate to 25 to 30° C.
STIRRING
Type
STIRRING
Details
and stir the mixture 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
Filter the mixture
CUSTOM
Type
CUSTOM
Details
collecting the solid
WASH
Type
WASH
Details
wash the solid with a 10% solution of MTBE (200 mL) in hexane
CUSTOM
Type
CUSTOM
Details
Dry the solid under vacuum at 45 to 50° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC=1N=C2N(C=CC=N2)C1C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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